9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
This compound belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazine core. Its structure includes a 2-methoxyethyl substituent at position 9, a 3-methoxyphenoxy group at position 3, and a methyl group at position 2. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and modulate interactions with biological targets.
Properties
IUPAC Name |
9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-14-21(29-16-6-4-5-15(11-16)26-3)20(24)17-7-8-19-18(22(17)28-14)12-23(13-27-19)9-10-25-2/h4-8,11H,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYVCQYUDXHPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)OC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Type: The 2-methoxyethyl group in the target compound may enhance solubility compared to alkyl chains (e.g., butyl in Compound 2) but reduce lipophilicity relative to aromatic substituents (e.g., furan-3-ylmethyl in Compound 7) . Trifluoromethyl substitution () increases electron-withdrawing character, which could enhance metabolic stability but reduce nucleophilic reactivity compared to methyl groups .
Biological Activity :
- Compound 7 () demonstrates dual regulation of osteoblast and osteoclast activity, attributed to its furan-3-ylmethyl substituent, which may engage in π-π stacking or hydrogen bonding with target proteins .
- Hydroxyalkyl substituents (e.g., 4-hydroxypentyl in 4d) could improve aqueous solubility but may reduce membrane permeability compared to methoxyethyl or aromatic groups .
Physicochemical Properties
- Melting Points: Analogs with polar substituents (e.g., hydroxyalkyl in 4d) exhibit higher melting points (120–161°C), whereas nonpolar groups (e.g., butyl in Compound 2) likely lower melting points, though data gaps exist .
Pharmacological Potential
- Osteoporosis: Compound 7 () outperforms ipriflavone in vivo, suggesting that heterocyclic substituents (e.g., furan) are critical for dual osteogenic/anti-resorptive activity. The target compound’s 3-methoxyphenoxy group may offer distinct binding interactions but requires validation .
- Metabolic Stability: Trifluoromethyl groups () are known to resist oxidative metabolism, whereas methoxyethyl chains may undergo hydrolysis, suggesting shorter half-lives for the target compound .
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